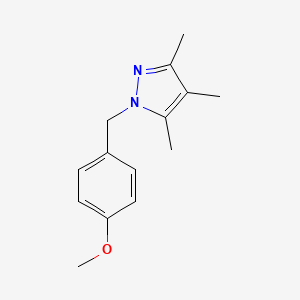
4-azido-N-propylbenzamide
Descripción general
Descripción
4-Azido-N-propylbenzamide: is an organic compound with the molecular formula C₁₀H₁₂N₄O It is characterized by the presence of an azido group (-N₃) attached to the benzamide structure, which includes a propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-azido-N-propylbenzamide typically involves the introduction of the azido group to a benzamide derivative. One common method is the nucleophilic substitution reaction where a halogenated benzamide reacts with sodium azide (NaN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides .
Análisis De Reacciones Químicas
Types of Reactions: 4-Azido-N-propylbenzamide can undergo various chemical reactions, including:
Substitution: The azido group can act as a nucleophile in nucleophilic substitution reactions, replacing leaving groups such as halides.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Cycloaddition: Copper(I) catalysts (CuAAC) or ruthenium catalysts (RuAAC) in the presence of alkynes.
Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMSO or acetonitrile.
Major Products:
Reduction: Primary amines.
Cycloaddition: 1,2,3-triazoles.
Substitution: Alkyl azides.
Aplicaciones Científicas De Investigación
Chemistry: 4-Azido-N-propylbenzamide is used as a building block in organic synthesis, particularly in the formation of triazoles through cycloaddition reactions. These triazoles are valuable in medicinal chemistry and materials science .
Biology and Medicine: The compound’s azido group allows for bioorthogonal labeling, enabling the study of biological processes without interfering with native biochemical pathways. This makes it useful in proteomics and cell biology .
Industry: In materials science, this compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity .
Mecanismo De Acción
The azido group in 4-azido-N-propylbenzamide is highly reactive and can undergo cycloaddition reactions with alkynes to form triazoles. This reaction is facilitated by copper(I) or ruthenium catalysts, which lower the activation energy and increase the reaction rate. The resulting triazoles can interact with various molecular targets, depending on their structure and functional groups .
Comparación Con Compuestos Similares
4-Azidobenzamide: Similar structure but lacks the propyl group.
N-Propylbenzamide: Lacks the azido group.
4-Azido-N-methylbenzamide: Similar structure but with a methyl group instead of a propyl group.
Uniqueness: 4-Azido-N-propylbenzamide is unique due to the combination of the azido group and the propyl group attached to the benzamide core. This combination imparts specific reactivity and properties that are not present in the similar compounds listed above .
Propiedades
IUPAC Name |
4-azido-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-2-7-12-10(15)8-3-5-9(6-4-8)13-14-11/h3-6H,2,7H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHVOPSCQVDMEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Chloro-N-isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B8122576.png)
![C-[3'-(2,2,2-Trifluoroethoxy)-biphenyl-4-yl]-methylamine](/img/structure/B8122580.png)

![7-[tert-butyl(dimethyl)silyl]oxyheptyl 4-methylbenzenesulfonate](/img/structure/B8122587.png)



![tert-butyl (1R,4R,7S)-7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B8122640.png)
